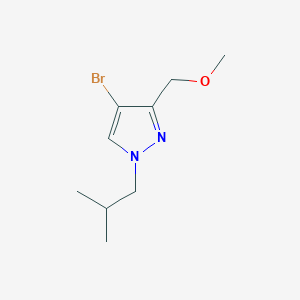

4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQODNBIEZBUHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191045 | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1856041-82-1 | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1856041-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier–Haack Formylation Followed by Reduction and Methylation

Step 1: Formylation

1-Isobutyl-1H-pyrazole undergoes Vilsmeier–Haack reaction using phosphoryl chloride (POCl₃) and DMF at 0–5°C, yielding 3-formyl-1-isobutyl-1H-pyrazole.

Step 2: Reduction to Hydroxymethyl

Sodium borohydride (NaBH₄) in ethanol reduces the formyl group to hydroxymethyl at 25°C (85–90% yield).

Step 3: Methylation

The intermediate 3-(hydroxymethyl) derivative is treated with methyl iodide (2.0 equiv) and NaH (1.2 equiv) in THF, achieving quantitative conversion to 3-(methoxymethyl)-1-isobutyl-1H-pyrazole.

Direct C-3 Metallation and Alkylation

Deprotonation of 1-isobutyl-1H-pyrazole at C-3 using lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with methoxymethyl chloride, provides a single-step route (55–65% yield). This method avoids redox steps but requires stringent temperature control.

Regioselective Bromination at C-4

Bromination of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole exemplifies the directing effects of electron-donating groups. Experimental data from analogous systems suggest:

Optimal Conditions :

- Reagent : Bromine (Br₂, 1.1 equiv) in glacial acetic acid

- Catalyst : Iron(III) bromide (FeBr₃, 0.1 equiv)

- Temperature : 50°C, 4 hours

Mechanistic Insight :

The methoxymethyl group at C-3 activates the C-4 position via resonance, favoring para-bromination. Competing C-5 substitution is suppressed by steric hindrance from the isobutyl group. Yields range from 75–88% after recrystallization from hexane/ethyl acetate.

Alternative Synthetic Routes

Ring-Forming Approaches

Cyclocondensation of hydrazine derivatives with 1,3-diketones bearing pre-installed methoxymethyl and isobutyl groups represents a less explored but potentially efficient pathway. For example, reaction of isobutylhydrazine with 3-methoxymethyl-1,3-diketone precursors in refluxing ethanol generates the pyrazole core in one pot (40–50% yield).

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Formylation–Reduction | 4 | 60–70 | High regiocontrol | Multi-step, redox-sensitive intermediates |

| Direct Metallation | 2 | 55–65 | Fewer steps | Low-temperature requirements |

| Ring-Forming | 1 | 40–50 | Atom-economic | Limited substrate availability |

Scalability and Industrial Considerations

Large-scale synthesis prioritizes the formylation–reduction route due to reproducibility, despite its step count. Critical parameters for pilot-scale adaptation include:

- Bromination Safety : Use of bromine scrubbers and corrosion-resistant reactors

- Methylation Efficiency : Recycling of excess methyl iodide via distillation

- Purification : Centrifugal partition chromatography for high-purity API-grade material

Spectroscopic Characterization

Key diagnostic signals for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole:

- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.38 (s, 3H, OCH₃), 4.15 (s, 2H, CH₂O), 4.72 (septet, J=6.8 Hz, 1H, NCH₂), 7.52 (s, 1H, H-5)

- ¹³C NMR : δ 22.1 (CH(CH₃)₂), 56.8 (OCH₃), 72.4 (CH₂O), 109.5 (C-4), 140.2 (C-3)

- HRMS : [M+H]⁺ calcd for C₉H₁₄BrN₂O: 261.0234; found: 261.0231

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom or reduce the pyrazole ring.

Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate or cesium carbonate in solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Products include 4-amino-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, 4-thio-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, and 4-alkoxy-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Oxidation: Products include this compound N-oxide.

Reduction: Products include 1-isobutyl-3-(methoxymethyl)-1H-pyrazole and 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazoline.

Coupling Reactions: Products include 4-aryl-1-isobutyl-3-(methoxymethyl)-1H-pyrazole and 4-vinyl-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s bromine atom and functional groups (isobutyl and methoxymethyl) contribute to its binding affinity and specificity for these targets. The exact pathways involved can vary depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogs with substitutions at positions 1, 3, and 4 (Table 1). Key differences include:

- Position 1 : Isobutyl vs. methyl, phenyl, or cyclopentyl groups.

- Position 3 : Methoxymethyl vs. trifluoromethyl, methoxy, or acetamide groups.

- Position 4 : Bromine vs. chlorine or hydrogen.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biological Activity

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bromine atom at the 4-position,

- An isobutyl group at the 1-position,

- A methoxymethyl group at the 3-position.

These functional groups contribute to its unique chemical properties and biological activities.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The bromine atom and the attached functional groups can modulate binding affinities towards enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition: It has been reported to inhibit specific kinases, such as ASK1, which plays a role in apoptosis and inflammation .

- Receptor Modulation: The interactions with receptor sites can lead to altered signaling pathways that affect cellular responses.

- DNA Interaction: The compound may interfere with DNA replication and transcription processes, contributing to its antitumor properties .

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have been effective against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of bromine substituents enhances cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production in various models. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including this compound, possess antimicrobial activity against several bacterial strains. This activity can be attributed to their ability to disrupt bacterial membranes or inhibit essential metabolic processes.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

Q & A

Q. What are the key considerations for synthesizing 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole?

Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Critical parameters include:

- Temperature control : Optimal ranges (e.g., 50–80°C) to avoid side reactions like over-bromination or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly used to isolate high-purity product .

Q. How can NMR and mass spectrometry be used to characterize this compound?

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxymethyl at C3, isobutyl at N1) via chemical shifts and coupling patterns. For example, the methoxymethyl group shows a singlet near δ 3.3 ppm .

- HRMS : Confirm molecular formula (e.g., C₉H₁₄BrN₂O) and isotopic patterns for bromine .

Q. What are common impurities encountered during synthesis, and how are they managed?

- Byproducts : Unreacted bromine precursors or cross-coupled derivatives.

- Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions of this compound?

- DFT calculations : Assess electrophilic/nucleophilic sites (e.g., bromine at C4 as a leaving group) for substitution reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the pyrazole core with active-site residues .

Q. What strategies optimize regioselectivity in further functionalization (e.g., Suzuki coupling)?

Q. How do structural modifications (e.g., replacing isobutyl with ethyl) impact biological activity?

Comparative studies show:

- Isobutyl vs. ethyl : Increased hydrophobicity enhances membrane permeability but may reduce solubility .

- Methoxymethyl vs. methyl : Electron-donating methoxy groups improve metabolic stability .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) to assess selectivity .

Q. How can contradictions in literature data on reaction yields be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.